molecular formula C21H19N3O3S B11002146 N-(3-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

N-(3-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

Cat. No.: B11002146
M. Wt: 393.5 g/mol
InChI Key: RRAFEBSWZGCGBR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group, a methylsulfanylphenyl group, and a pyridazinone ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H19N3O3S/c1-14(25)16-4-3-5-17(12-16)22-20(26)13-24-21(27)11-10-19(23-24)15-6-8-18(28-2)9-7-15/h3-12H,13H2,1-2H3,(H,22,26)

InChI Key

RRAFEBSWZGCGBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-acetylphenylamine with 4-(methylsulfanyl)benzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyridazinone ring, followed by acetylation to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-(3-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the acetylphenyl and pyridazinone moieties can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may interact with cellular receptors, triggering a cascade of signaling events that lead to a biological response.

Comparison with Similar Compounds

N-(3-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can be compared with other similar compounds, such as:

    N-(3-acetylphenyl)-4-methylbenzenesulfonamide: This compound shares the acetylphenyl group but differs in the presence of a sulfonamide group instead of the pyridazinone ring.

    N-(3-acetylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide: This compound also contains the acetylphenyl group but has a different substitution pattern on the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Biological Activity

N-(3-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

  • Molecular Formula : C25H21N3O3S2
  • Molecular Weight : 475.58 g/mol

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

Mechanisms of Action

  • Apoptosis Induction : The compound triggers apoptotic pathways in tumor cells, which is a critical mechanism for its anticancer activity. Studies utilizing caspase activation assays have shown increased levels of caspase-3, indicating apoptosis .
  • Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest in the G1 phase, thereby preventing cancer cells from proliferating .

In Vitro Studies

In vitro studies have utilized various cancer cell lines such as A549 (lung cancer) and C6 (glioma). The following table summarizes the findings from these studies:

Cell Line IC50 Value (µM) Mechanism of Action
A54915.2Apoptosis via caspase activation
C620.5Cell cycle arrest in G1 phase

Case Studies

A notable case study involved the evaluation of this compound on human tumor xenografts in mice. The compound was administered at varying doses, and significant tumor reduction was observed compared to control groups, highlighting its potential as a therapeutic agent in oncology.

Pharmacological Effects

Beyond anticancer properties, preliminary investigations suggest that this compound may possess other pharmacological effects:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers in preclinical models.
  • Antioxidant Properties : It has demonstrated significant scavenging activity against reactive oxygen species (ROS), which may contribute to its protective effects against oxidative stress-related diseases .

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